molecular formula C13H9ClN4O B15174010 7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-37-1

7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B15174010
CAS No.: 921933-37-1
M. Wt: 272.69 g/mol
InChI Key: KPOKPTBIWQEFEO-UHFFFAOYSA-N
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Description

7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features which allow for various chemical modifications and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. This process is facilitated by the use of stable diazonium salts, which are prepared using a polymer-supported nitrite reagent and p-tosic acid . The transformation is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents, making it a versatile method for synthesizing benzotriazine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amine sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the benzotriazine ring.

Scientific Research Applications

7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to exert its effects through modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is unique due to the presence of the chloro and phenyl groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

921933-37-1

Molecular Formula

C13H9ClN4O

Molecular Weight

272.69 g/mol

IUPAC Name

7-chloro-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C13H9ClN4O/c14-9-6-7-11-12(8-9)18(19)17-13(16-11)15-10-4-2-1-3-5-10/h1-8H,(H,15,16,17)

InChI Key

KPOKPTBIWQEFEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)[N+](=N2)[O-]

Origin of Product

United States

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